molecular formula C22H16ClN3OS B2534668 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681268-62-2

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2534668
CAS No.: 681268-62-2
M. Wt: 405.9
InChI Key: QUUQWADIWVJBQQ-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thieno[3,4-c]pyrazole core with a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization with a suitable reagent, such as phosphorus oxychloride, to form the thieno[3,4-c]pyrazole core. The final step involves the coupling of this core with 1-naphthoyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a naphthamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material applications .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-15-7-4-8-16(11-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUQWADIWVJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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